molecular formula C16H16BrClO3 B4962668 1-[2-(2-Bromo-4-chlorophenoxy)ethoxy]-2-methoxy-4-methylbenzene

1-[2-(2-Bromo-4-chlorophenoxy)ethoxy]-2-methoxy-4-methylbenzene

Cat. No.: B4962668
M. Wt: 371.7 g/mol
InChI Key: CARJZSIMOHFVSN-UHFFFAOYSA-N
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Description

1-[2-(2-Bromo-4-chlorophenoxy)ethoxy]-2-methoxy-4-methylbenzene is a complex organic compound with a molecular formula of C17H15BrCl2O3. This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.

Properties

IUPAC Name

1-[2-(2-bromo-4-chlorophenoxy)ethoxy]-2-methoxy-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrClO3/c1-11-3-5-15(16(9-11)19-2)21-8-7-20-14-6-4-12(18)10-13(14)17/h3-6,9-10H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARJZSIMOHFVSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOC2=C(C=C(C=C2)Cl)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-Bromo-4-chlorophenoxy)ethoxy]-2-methoxy-4-methylbenzene typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-bromo-4-chlorophenol with ethylene oxide to form 2-(2-bromo-4-chlorophenoxy)ethanol. This intermediate is then reacted with 2-methoxy-4-methylbenzene under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Bromo-4-chlorophenoxy)ethoxy]-2-methoxy-4-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove halogen atoms or to convert the methoxy group to a hydroxyl group.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce corresponding alcohols, aldehydes, or acids.

Scientific Research Applications

1-[2-(2-Bromo-4-chlorophenoxy)ethoxy]-2-methoxy-4-methylbenzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(2-Bromo-4-chlorophenoxy)ethoxy]-2-methoxy-4-methylbenzene involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and methoxy groups allows it to form strong interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-chlorophenol: A precursor in the synthesis of the target compound.

    2-Bromo-4-chloropyridine: Shares similar halogenation patterns but differs in the core structure.

    1-{2-[2-(2-Bromo-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine: Another derivative with similar functional groups but different overall structure.

Uniqueness

1-[2-(2-Bromo-4-chlorophenoxy)ethoxy]-2-methoxy-4-methylbenzene is unique due to its specific combination of functional groups and the resulting chemical properties

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